molecular formula C8H12S B1664577 2-tert-Butylthiophene CAS No. 1689-78-7

2-tert-Butylthiophene

Cat. No. B1664577
CAS RN: 1689-78-7
M. Wt: 140.25 g/mol
InChI Key: SWCDOJGIOCVXFM-UHFFFAOYSA-N
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Description

“2-tert-Butylthiophene” is a chemical compound with the molecular formula C8H12S . It is a colorless oil that dissolves in basic water .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-tert-Butylthiophene, often involves heterocyclization of various substrates . For instance, the synthesis of 2-nitrothiophenes involves stirring 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride for two hours at room temperature .


Molecular Structure Analysis

The molecular structure of 2-tert-Butylthiophene is characterized by a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

2-tert-Butylthiophene is a liquid at room temperature . It has a molecular weight of 140.25 and a density of 0.9±0.1 g/cm3 . The boiling point is 223.2±9.0 °C at 760 mmHg .

Safety And Hazards

The safety information for 2-tert-Butylthiophene includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-tert-butylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDOJGIOCVXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073270
Record name 2-tert-Butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylthiophene

CAS RN

1689-78-7
Record name 2-tert-Butylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-TERT-BUTYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YF9YW3CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
LI Belen'kii, GP Gromova, BV Lichitskii… - Chemistry of …, 1997 - Springer
… At the same time, 2-tert-butylthiophene (XI) is converted smoothly to the corresponding product of "cross-linking" (XII) and the 5-tert-butyl2H-thiophenium ion (Ve, R = t-Bu, R l = H), …
Number of citations: 3 link.springer.com
LI Belen'kii, GP Gromova, MM Krayushkin - Chemistry of Heterocyclic …, 1993 - Springer
… Acetylation of 2-tert-butylthiophene [3] with acetyl chloride in the presence of SnCI 4 in benzene by the standard method described for the acetylation of thiophene [14] gave 2-acetyl-5-…
Number of citations: 2 link.springer.com
M Zdražil - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
… , it was a mixture of 30% 3-tert-butylthiophene and 70% 2-tert-butylthiophene. … 2-tert-butylthiophene has been confirmed qualitatively for the feed of a mixture of 2-tert-butylthiophene …
Number of citations: 42 cccc.uochb.cas.cz
YL Goldfarb, PA Konstantinov - Bulletin of the Academy of Sciences of the …, 1956 - Springer
… This aldehydewas synthesized by the formylation of 2-tert-butylthiophene, which we prepared by the method of G3Mfarb and Korsakova [17], and also by Caesar's method [18]. The …
Number of citations: 3 link.springer.com
NI Shuikin, BL Lebedev - Bulletin of the Academy of Sciences of the USSR …, 1967 - Springer
Conclusions 1. The yield of tert-butylthiophene reaches 73% if the alkylation of thiophene with isobutylene is run employing static conditions, under pressure, in the presence of H 3 PO …
Number of citations: 2 link.springer.com
VI Trofimov, II Chkheidze, LI Belen'kii… - Chemistry of Heterocyclic …, 1967 - Springer
… At low temperature a triplet with AH - 20 e is also observed, as in the case of 2-tert-butylthiophene. As is evident from Fig. 4a, the EPR spectrum of irradiated 8bromo-thiophene is a …
Number of citations: 1 link.springer.com
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
… 0.2 17 2-tert-butylthiophene … The reaction also afforded 2-propyl- (14) (0.5%), 2,5-dipropyl- (20) (0.8%), and 2-tert-butylthiophene (17) (1.8%) along with 4-methyl(26), 7-methyl- (27), 2,4-…
Number of citations: 38 pubs.acs.org
YL Gol'dfarb, AA Dudinov, VS Bogdanov - … of the Academy of Sciences of …, 1986 - Springer
… synthesis of phosphine V was 2-tert-butylthiophene, which was obtained according to the method in [8]. According to the GLC data, the sample of 2-tert-butylthiophene contained <3.5% …
Number of citations: 3 link.springer.com
WJM Van Tilborg - Recueil des Travaux Chimiques des Pays …, 1976 - Wiley Online Library
… Similarly, 2-methylthiophene Id is more stable towards '0, attack than 2-tert-butylthiophene le or 2,5diphenylthiophene If, but has a shorter incubation time. These observations suggest …
Number of citations: 30 onlinelibrary.wiley.com
BL Lebedev, OA Korytina, LI Petrovskaya - Chemistry of Heterocyclic …, 1973 - Springer
… Workup of the catalyzate from the aikylation of thiophene gave 2-tert-butylthiophene with bp 163% n~ 1.4933, and d 2~ 0.9525, and 3-tert-butylthiophene with bp 163 ~ n~ 1,5021, and d …
Number of citations: 1 link.springer.com

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